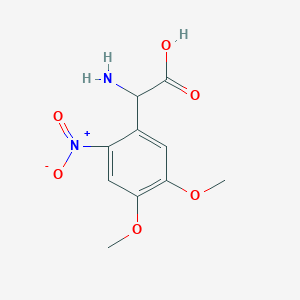

2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid

Vue d'ensemble

Description

2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid is a useful research compound. Its molecular formula is C10H12N2O6 and its molecular weight is 256.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid, a compound with significant potential in pharmaceutical applications, is noted for its biological activity, particularly in the context of neurological disorders and cancer treatment. This article synthesizes current research findings regarding its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 258.24 g/mol

- Structure : The compound features a nitrophenyl group that enhances its biological activity through various mechanisms.

Research indicates that the biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cellular proliferation and survival pathways, particularly those related to cancer cell growth.

- Receptor Modulation : It has been shown to modulate receptors associated with neurotransmitter systems, which may contribute to its effects on neurological disorders.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential.

Biological Activity Data

The following table summarizes the biological activities and IC values reported for this compound across various studies:

| Cell Line/Target | IC (µM) | Mechanism of Action |

|---|---|---|

| Human Breast Cancer (MCF-7) | 15.3 | Apoptosis via caspase activation |

| Human Lung Cancer (A549) | 12.8 | Inhibition of topoisomerase II |

| Neuroblastoma (SH-SY5Y) | 20.1 | Receptor modulation and neuroprotection |

| Enzyme (e.g., COX-1) | 7.5 | Enzyme inhibition |

Case Studies

- Anticancer Activity : A study demonstrated that this compound exhibited significant antiproliferative effects against various solid tumor cell lines. The compound was found to induce G2/M phase arrest and apoptosis through mitochondrial pathways .

- Neurological Applications : In models of neurodegenerative diseases, this compound showed promise in enhancing neuronal survival and function by modulating neurotrophic factor signaling pathways .

- Enzyme Interaction Studies : Biochemical assays revealed that the compound effectively inhibits cyclooxygenase enzymes, suggesting potential applications in inflammatory conditions .

Applications De Recherche Scientifique

Overview

2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid (CAS No. 241155-20-4) is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and drug development. Its unique structure, characterized by a nitrophenyl moiety and methoxy groups, contributes to its biological activity and synthesis versatility.

Medicinal Chemistry

The compound is primarily studied for its antiproliferative properties against various cancer cell lines. Research indicates that derivatives of this compound exhibit significant growth inhibition in human tumor cell lines, making it a candidate for further development as an anticancer agent.

Case Study: Antiproliferative Activity

A study demonstrated that derivatives of this compound showed varying degrees of antiproliferative activity against six human solid tumor cell lines. The most potent derivatives exhibited growth inhibition comparable to established chemotherapeutics, indicating their potential as lead compounds in cancer therapy .

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic structures, particularly those containing methoxy groups which are known to enhance biological activity.

Synthesis Example:

Through microwave-assisted synthesis methods, researchers have successfully synthesized a series of tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones using this compound as a starting material. This method not only improves yield but also reduces reaction time and environmental impact due to its green chemistry credentials .

Antimicrobial Activity

The compound has been explored for its potential antimicrobial properties. Studies suggest that compounds with similar structural features can inhibit the growth of various pathogens, including those responsible for leishmaniasis.

Case Study: Antileishmanial Activity

Research into new drug candidates for treating visceral leishmaniasis has highlighted the need for compounds with novel mechanisms of action. The structural characteristics of this compound position it as a promising candidate for further investigation in this area .

Drug Development and ADMET Analysis

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted on derivatives of this compound to evaluate their drug-likeness and potential pharmacokinetic profiles. Such analyses are crucial in the early stages of drug development to predict how these compounds will behave in biological systems.

Findings:

The most promising derivatives exhibited favorable ADMET properties, suggesting they could be viable candidates for further development into therapeutic agents .

Chemical Properties and Synthesis Techniques

The chemical structure of this compound allows it to participate in various chemical reactions such as:

- Knoevenagel Condensation: Used in synthesizing more complex molecules.

- Multicomponent Reactions: Facilitated by microwave irradiation techniques that enhance efficiency and yield.

Analyse Des Réactions Chimiques

Reduction Reactions

The nitro group (-NO₂) at the 2-position undergoes selective reduction to form amine derivatives. Catalytic hydrogenation using H₂/Pd-C in ethanol under ambient pressure quantitatively converts the nitro group to -NH₂ without affecting other functional groups . Alternative reducing agents like Fe/HCl or SnCl₂ in acidic media also achieve this transformation .

| Reduction Method | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C (10% w/w) | Ethanol, 25°C, 6 hrs | 2-Amino-2-(4,5-dimethoxy-2-aminophenyl)acetic acid | 98% | |

| Fe powder in HCl (1M) | Reflux, 4 hrs | Same as above | 85% |

Demethylation of Methoxy Groups

Under strongly acidic conditions (e.g., HBr/AcOH, 110°C), the methoxy groups (-OCH₃) at positions 4 and 5 are demethylated to yield phenolic -OH groups . This reaction is critical for modifying electronic properties of the aromatic ring.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 48% HBr in AcOH | 110°C, 8 hrs | 2-Amino-2-(2-nitro-4,5-dihydroxyphenyl)acetic acid | 73% |

Nucleophilic Aromatic Substitution

The electron-deficient nitroaromatic ring participates in nucleophilic substitution at the 2-position. For example, treatment with NaN₃ in DMF at 120°C replaces the nitro group with an azide (-N₃) .

Condensation and Cyclization

The amino (-NH₂) and carboxylic acid (-COOH) groups enable peptide bond formation or heterocyclic synthesis. Reaction with benzaldehyde in ethanol under reflux forms a Schiff base, which undergoes iron-mediated cyclization to yield imidazo[2,1-b]quinazoline derivatives .

| Reaction Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | EtOH, reflux, 12 hrs + Fe/AcOH | Imidazo[2,1-b]quinazoline-2-one | 68% |

Oxidation Reactions

The acetic acid side chain can be oxidized to a ketone using KMnO₄ in acidic conditions (H₂SO₄, 60°C). This transformation modifies the molecule’s hydrophilicity and biological activity.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (1.5 eq) | H₂SO₄ (0.5M), 60°C, 3 hrs | 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetone | 52% |

Photochemical Reactions

Under UV irradiation (λ = 365 nm), the nitro group facilitates photocyclization. In acetonitrile, this produces benzofuran derivatives via intramolecular coupling of the nitro and methoxy groups .

| Light Source | Conditions | Product | Quantum Yield | Source |

|---|---|---|---|---|

| UV (365 nm) | CH₃CN, N₂ atmosphere, 6 hrs | 5,7-Dimethoxy-2-phenylbenzofuran | 0.64 ± 0.03 |

Biochemical Interactions

The compound acts as a substrate for nitroreductase enzymes in microbial systems, reducing the nitro group to hydroxylamine or amine intermediates . This property is exploited in prodrug activation strategies for targeted cancer therapy .

Propriétés

IUPAC Name |

2-amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O6/c1-17-7-3-5(9(11)10(13)14)6(12(15)16)4-8(7)18-2/h3-4,9H,11H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJSOFHQWFRHDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(C(=O)O)N)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697494 | |

| Record name | Amino(4,5-dimethoxy-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241155-20-4 | |

| Record name | Amino(4,5-dimethoxy-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.